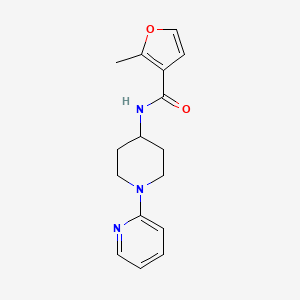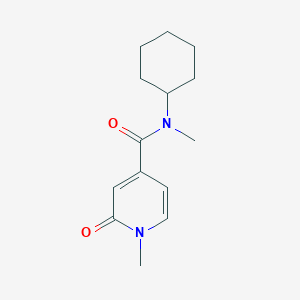
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide, also known as MTIP, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. MTIP is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward, motivation, and addiction. In
Wirkmechanismus
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide may modulate the activity of these pathways, leading to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to modulate the activity of the mesolimbic and mesocortical pathways, leading to various biochemical and physiological effects. In animal models, 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior. It has also been shown to reduce anxiety-like behavior and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has several advantages for lab experiments, including its high affinity and selectivity for the dopamine D3 receptor, its well-characterized mechanism of action, and its potential therapeutic applications in various neurological and psychiatric disorders. However, there are also limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide. One potential avenue of research is the development of new analogs of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide with improved pharmacological properties. Another potential direction is the investigation of the therapeutic potential of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, the use of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide in combination with other drugs or therapies may lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide can be synthesized using a multistep process starting from 2-amino-4,5,6,7-tetrahydrobenzothiazole. The first step involves the formation of a tetrahydroindazole core followed by the introduction of a methyl group at the 1-position. The final step involves the introduction of a 2-methylpropanamide group at the 3-position of the tetrahydroindazole core. The synthesis of 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction, depression, and schizophrenia. 2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)12(16)14-10-5-4-6-11-9(10)7-13-15(11)3/h7-8,10H,4-6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXFMWPPJSBCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC2=C1C=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)


![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)